![molecular formula C19H14ClNO4 B2975192 7-Chloro-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 862208-14-8](/img/structure/B2975192.png)
7-Chloro-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-Chloro-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule that contains several functional groups and rings. It has a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Pyrrole rings are found in many biologically active compounds . The compound also contains a chromeno ring and a methoxyphenyl group.
Wissenschaftliche Forschungsanwendungen
Photoluminescent Materials
Research on π-conjugated polymers and copolymers incorporating structures similar to the compound , such as 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and phenylene units, reveals applications in photoluminescent materials. These materials show strong photoluminescence and high photochemical stability, making them suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Electron Transport Layers in Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte incorporating the diketopyrrolopyrrole (DPP) backbone, which shares structural similarities with the compound, has been synthesized for use as an electron transport layer in inverted polymer solar cells. This development highlights the compound's potential in enhancing the efficiency of solar cells through improved electron extraction and reduced exciton recombination (Hu et al., 2015).
Synthesis and Crystal Structure
Studies on the synthesis and crystal structure of compounds structurally related to 7-Chloro-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione reveal insights into molecular configurations and potential applications in designing new materials with specific properties. For example, research on substituted dihydropyranopyrroles provides foundational knowledge on molecular interactions and structural determinants critical for material science applications (Silaichev et al., 2012).
Novel Organic Synthesis
The compound's related structures have been explored for novel synthesis routes and properties, such as autorecycling oxidation of amines and alcohols to carbonyl compounds. This research indicates the compound's potential role in organic synthesis and chemical transformations, contributing to the development of new synthetic methodologies (Mitsumoto & Nitta, 2004).
Luminescent Polymers
Investigations into polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, akin to the chemical structure of interest, demonstrate applications in creating highly luminescent polymers. These materials exhibit strong fluorescence and are potential candidates for use in optoelectronic devices due to their distinct optical and electrochemical properties (Zhang & Tieke, 2008).
Eigenschaften
IUPAC Name |
7-chloro-1-(2-methoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO4/c1-21-16(11-5-3-4-6-13(11)24-2)15-17(22)12-9-10(20)7-8-14(12)25-18(15)19(21)23/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSFZFOPLCPYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

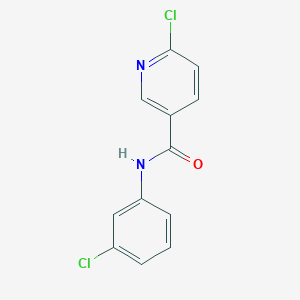
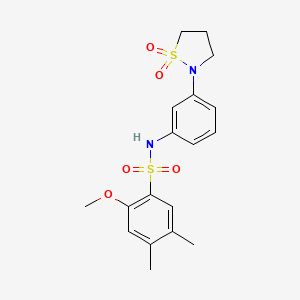
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2975114.png)
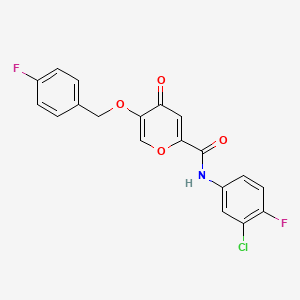
![1-benzyl-N-butyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2975116.png)

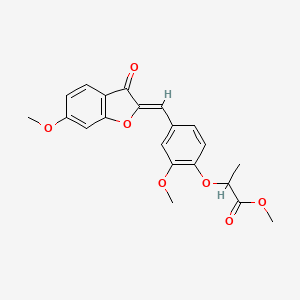


![8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2975124.png)

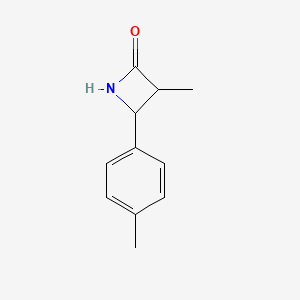
![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(4-methylphenyl)methoxy]amine](/img/structure/B2975130.png)
![(2E)-2-[[4-[(E)-N-methoxy-C-methylcarbonimidoyl]anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2975132.png)